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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

Cat. No.: B1591223 Get Quote

A comprehensive comparison of [Leu15]-Gastrin I (human) and other prominent

Cholecystokinin-2 (CCK2) receptor agonists, including Gastrin I, Pentagastrin, and

Cholecystokinin-4 (CCK-4), is presented for researchers, scientists, and drug development

professionals. This guide provides a detailed analysis of their performance based on

experimental data, outlines methodologies for key experiments, and visualizes relevant

biological pathways.

Introduction to CCK2 Receptor Agonists
The Cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein

coupled receptor (GPCR) that plays a crucial role in various physiological processes, including

the regulation of gastric acid secretion, anxiety, and cell growth.[1] Its endogenous ligands are

cholecystokinin (CCK) and gastrin.[1] Synthetic and modified agonists of the CCK2 receptor

are valuable tools in research and have potential therapeutic applications.[2] [Leu15]-Gastrin I

is a synthetic analog of human Gastrin I, where the methionine at position 15 is replaced by

leucine to improve stability against oxidation.[3] Other notable agonists include the naturally

occurring Gastrin I, the synthetic pentapeptide Pentagastrin, and the C-terminal tetrapeptide of

gastrin, CCK-4.[4][5]

Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and functional

potency of [Leu15]-Gastrin I and other CCK2 receptor agonists.
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Table 1: Comparative Binding Affinity for the CCK2
Receptor

Agonist
Receptor
Source

Radioliga
nd

Assay
Type

IC50 (nM) Ki (nM)
Referenc
e(s)

[Leu15]-

Gastrin I

(human)

Human

CCK2R

transfected

A431 cells

[¹²⁵I][3-

iodo-

Tyr¹²,Leu¹⁵]

gastrin-I

Competitio

n Binding
0.69 ± 0.09 - [6]

Gastrin I

(human)

Human

CCK2R
-

Binding

Affinity
- 0.3 - 1 [4]

Pentagastri

n

Human

CCK2R

transfected

A431 cells

[¹²⁵I][3-

iodo-

Tyr¹²,Leu¹⁵]

gastrin-I

Competitio

n Binding
0.76 ± 0.11 - [6]

CCK-4
Human

CCK2R
-

Binding

Affinity
- ~3 - 10 [4]

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Lower values indicate

higher binding affinity.

Table 2: Comparative Functional Potency at the CCK2
Receptor
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Agonist Assay Type
Cell/Tissue
Model

Measured
Response

EC50 (nM)
Reference(s
)

Gastrin I

(human)

Acid

Secretion

Rat Gastric

Mucosa
Acid Output 4.3 [7]

Gastrin I

(human)

Histamine

Release

Rabbit Fundic

Mucosa Cells

Histamine

Release
~0.2 [8]

Pentagastrin
Acid

Secretion

Rat Gastric

Mucosa
Acid Output 27 [7]

CCK-4
Contraction

(transient)

Guinea-Pig

Ileum

Muscle

Contraction
- [7]

EC50: Half-maximal effective concentration. Lower values indicate higher potency.

Signaling Pathways and Experimental Workflows
Activation of the CCK2 receptor by agonists like [Leu15]-Gastrin I initiates a cascade of

intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins,

leading to the activation of phospholipase C (PLC) and subsequent production of inositol

trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium

and activation of protein kinase C (PKC). The CCK2 receptor can also couple to other G

proteins, activating pathways such as the MAPK/ERK and PI3K/AKT cascades, which are

involved in cell proliferation and survival.
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CCK2 Receptor Signaling Pathways

The following diagram illustrates a typical workflow for evaluating CCK2 receptor agonists.
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Workflow for CCK2R Agonist Evaluation

Experimental Protocols
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Detailed methodologies for key experiments are provided below to facilitate the replication and

validation of findings.

Receptor Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (IC50) of a test compound for the

CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

CCK2 receptor-expressing cell membranes (e.g., from A431-CCK2R cells).

Radiolabeled ligand (e.g., [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I).

Test agonists ([Leu15]-Gastrin I, Pentagastrin, etc.) at various concentrations.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of the test agonists in binding buffer.

In a microtiter plate, add in the following order: binding buffer, a fixed concentration of

radiolabeled ligand, and the diluted test agonists.

Initiate the binding reaction by adding the cell membrane preparation to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Terminate the incubation by rapid filtration through the glass fiber filters using a cell

harvester.
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Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound

radioactivity using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

ligand (e.g., 1 µM unlabeled Gastrin I).

Specific binding is calculated by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test agonist concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular

calcium concentration, a key downstream event of CCK2 receptor activation via the Gq

pathway.

Materials:

CCK2 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCK2R).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

Test agonists at various concentrations.

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or

FlexStation).

Procedure:

Seed the CCK2R-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate

and culture overnight.
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Remove the culture medium and load the cells with the calcium-sensitive dye solution in

assay buffer.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

Wash the cells with assay buffer to remove excess dye.

Place the plate in the fluorescence plate reader and allow it to equilibrate.

Measure the baseline fluorescence for a short period.

Automatically inject the test agonists at various concentrations into the wells while

continuously monitoring the fluorescence signal.

The increase in fluorescence intensity corresponds to the rise in intracellular calcium

concentration.

Plot the peak fluorescence response against the logarithm of the agonist concentration and

fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activation, providing a robust readout for Gq-

coupled receptor activity.

Materials:

CCK2R-expressing cells.

[³H]-myo-inositol.

Cell culture medium.

Stimulation buffer (e.g., HBSS containing LiCl).

Test agonists at various concentrations.

Dowex AG1-X8 resin (formate form).
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Scintillation cocktail and counter.

Procedure:

Label the cells by incubating them overnight in a culture medium containing [³H]-myo-

inositol.

Wash the cells to remove unincorporated [³H]-myo-inositol.

Pre-incubate the cells in a stimulation buffer containing LiCl. LiCl inhibits inositol

monophosphatase, leading to the accumulation of IPs.

Add the test agonists at various concentrations and incubate for a specified time (e.g., 30-60

minutes) at 37°C.

Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).

Neutralize the cell lysates.

Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange

chromatography with Dowex resin.

Elute the [³H]-inositol phosphates and quantify the radioactivity using a scintillation counter.

Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the agonist

concentration and fit the data to a sigmoidal dose-response curve to determine the EC50

value.

In Vivo Gastric Acid Secretion Assay
This in vivo assay assesses the physiological effect of CCK2 receptor agonists on gastric acid

secretion in an animal model.

Animal Model:

Rats or mice, often equipped with a gastric fistula or studied under anesthesia with pylorus

ligation.
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Procedure (General Outline):

Anesthetize the animal and perform a laparotomy to expose the stomach.

Ligate the pylorus to allow for the collection of gastric juice.

Administer the test agonist (e.g., via subcutaneous or intravenous injection) at different

doses.

Collect the gastric contents at specified time intervals (e.g., every 30 minutes for 2-4 hours).

Measure the volume of the collected gastric juice.

Determine the acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a

neutral pH.

Calculate the total acid output (volume × concentration).

Plot the acid output against the agonist dose to determine the dose-response relationship.

Conclusion
[Leu15]-Gastrin I (human) demonstrates high affinity and potency for the CCK2 receptor,

comparable to the endogenous ligand Gastrin I and the synthetic agonist Pentagastrin. Its

enhanced stability makes it a valuable tool for in vitro and in vivo studies. The choice of agonist

for a particular research application will depend on the specific experimental goals, including

the desired potency, stability, and mode of administration. The provided experimental protocols

offer a foundation for the standardized evaluation of these and other novel CCK2 receptor

agonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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